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(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(phenylthio)butanoic acid

Catalog No.
S13924158
CAS No.
M.F
C25H23NO4S
M. Wt
433.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(phenylthio)butanoic acid

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid

Molecular Formula

C25H23NO4S

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C25H23NO4S/c27-24(28)14-17(16-31-18-8-2-1-3-9-18)26-25(29)30-15-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,17,23H,14-16H2,(H,26,29)(H,27,28)

InChI Key

ZXVKPJJQNJPHQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(phenylthio)butanoic acid is a complex organic compound characterized by its unique structural features. It is a derivative of amino acids, incorporating a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group. The presence of the phenylthio group enhances its potential interactions in biological systems. This compound's intricate structure suggests diverse applications in medicinal chemistry, particularly in drug design and synthesis.

Typical of amino acids and their derivatives. Key reactions include:

  • Peptide Bond Formation: The carboxylic acid group can react with amines to form peptides.
  • Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed under acidic conditions to yield the corresponding amino acid.
  • Nucleophilic Substitution: The phenylthio group can undergo nucleophilic substitution reactions, allowing for further functionalization.

These reactions highlight the compound's versatility in synthetic organic chemistry, particularly in the development of peptide-based therapeutics.

Biologically, (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(phenylthio)butanoic acid may exhibit various activities due to its structural components. Compounds with similar structures have shown:

  • Anticancer Activity: Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.
  • Antiviral Properties: Certain amino acid derivatives have demonstrated effectiveness against viral infections.
  • Enzyme Inhibition: The phenylthio moiety may interact with specific enzymes, potentially serving as an inhibitor.

Research into the specific biological activities of this compound is ongoing and could reveal significant therapeutic potentials.

The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(phenylthio)butanoic acid can be achieved through various methodologies:

  • Solid Phase Peptide Synthesis: Utilizing the fluorenylmethoxycarbonyl protecting group allows for efficient assembly of peptide chains on a solid support.
  • Multicomponent Reactions: These reactions enable the simultaneous formation of multiple bonds, providing an efficient pathway to synthesize complex molecules like this compound.
  • Classical Organic Synthesis: Traditional methods involving sequential reactions can also be employed, although they may require more time and resources.

Recent advances in synthesis techniques, including microwave-assisted synthesis and sonochemistry, have improved yields and reduced reaction times for similar compounds .

The applications of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(phenylthio)butanoic acid are diverse:

  • Pharmaceutical Development: Due to its potential biological activity, it may serve as a lead compound in drug discovery.
  • Peptide Synthesis: Its structure makes it suitable for incorporation into peptide sequences for therapeutic purposes.
  • Research Tool: The compound can be utilized in biochemical assays to study enzyme interactions or cellular responses.

Interaction studies are crucial for understanding how (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(phenylthio)butanoic acid interacts with biological targets:

  • Binding Affinity Studies: Investigating how well the compound binds to specific receptors or enzymes can provide insights into its potential therapeutic effects.
  • Cellular Uptake Studies: Assessing how effectively the compound enters cells can inform its bioavailability and efficacy as a drug candidate.
  • Mechanistic Studies: Understanding the biochemical pathways affected by this compound can elucidate its mode of action.

These studies are essential for advancing the compound towards clinical applications.

Several compounds share structural similarities with (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(phenylthio)butanoic acid, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
4-(Phenylthio)butanoic acidContains a phenylthio groupAntioxidant properties
Fluorenylmethoxycarbonyl-alanineFmoc protected alanineUsed in peptide synthesis
2-Aminobutanoic acidSimple amino acid structureBuilding block in peptides

These compounds illustrate various aspects of structural diversity and biological activity, highlighting the unique positioning of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(phenylthio)butanoic acid within medicinal chemistry.

XLogP3

4.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

433.13477939 g/mol

Monoisotopic Mass

433.13477939 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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